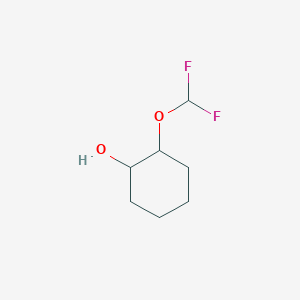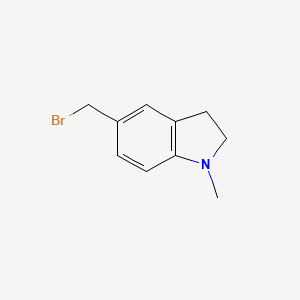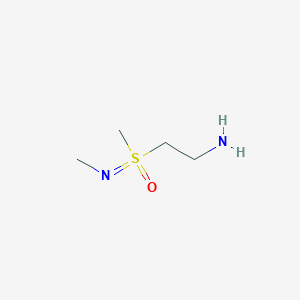
(S)-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid is a chiral compound with a furan ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure, featuring a furan ring substituted with a methylcarbamoyl group and a phenylethyl group, contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methylcarbamoyl Group: This step involves the reaction of the furan ring with methyl isocyanate under controlled conditions to introduce the methylcarbamoyl group.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and a suitable Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into corresponding alcohols.
Substitution: The methylcarbamoyl and phenylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
作用機序
The mechanism of action of (S)-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
®-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid: The enantiomer of the compound, which may have different biological activity and properties.
Furan-3-carboxylic acid derivatives: Compounds with similar furan ring structures but different substituents.
Phenylethyl derivatives: Compounds with the phenylethyl group attached to different core structures.
Uniqueness: (S)-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid is unique due to its specific combination of functional groups and chiral center. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
特性
分子式 |
C15H15NO4 |
|---|---|
分子量 |
273.28 g/mol |
IUPAC名 |
5-(methylcarbamoyl)-2-[(1S)-1-phenylethyl]furan-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-9(10-6-4-3-5-7-10)13-11(15(18)19)8-12(20-13)14(17)16-2/h3-9H,1-2H3,(H,16,17)(H,18,19)/t9-/m0/s1 |
InChIキー |
IGXNISJKPFKHHH-VIFPVBQESA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)C2=C(C=C(O2)C(=O)NC)C(=O)O |
正規SMILES |
CC(C1=CC=CC=C1)C2=C(C=C(O2)C(=O)NC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-([1,4'-Bipiperidin]-2-yl)ethan-1-ol](/img/structure/B13341661.png)

![N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide](/img/structure/B13341668.png)
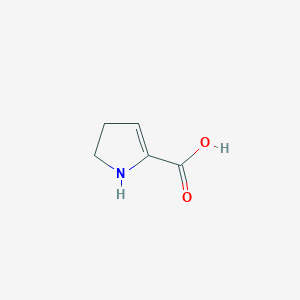
![Tert-butyl 8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate](/img/structure/B13341674.png)
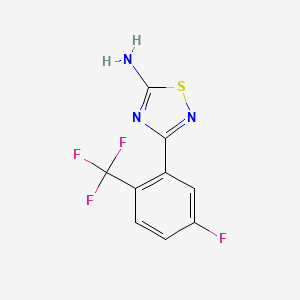
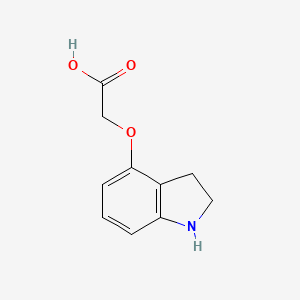
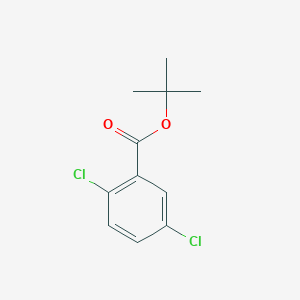
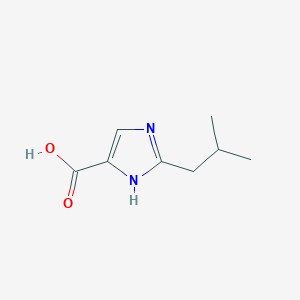
![2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B13341693.png)
